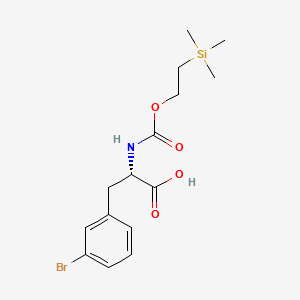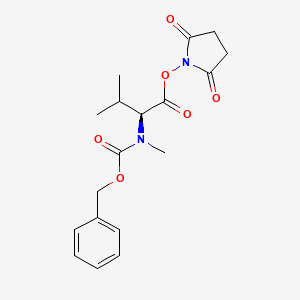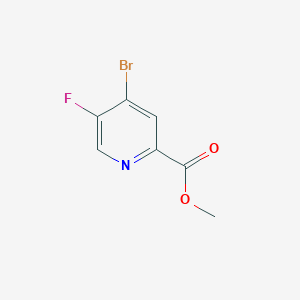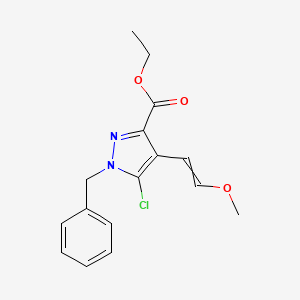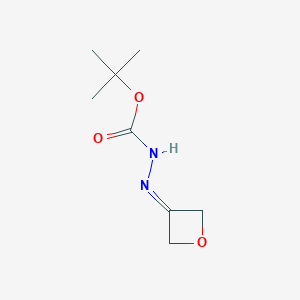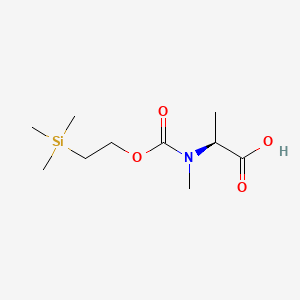
(S)-2-(Methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(Methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)propanoic acid is a chiral compound with potential applications in various fields such as organic synthesis, pharmaceuticals, and materials science. The presence of the trimethylsilyl group and the chiral center makes it an interesting subject for research in stereochemistry and functional group transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)propanoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using a suitable protecting group such as a carbamate.
Introduction of the trimethylsilyl group: This can be achieved through silylation reactions using reagents like trimethylsilyl chloride.
Formation of the chiral center: This step involves the use of chiral catalysts or starting materials to ensure the desired stereochemistry.
Deprotection and final modifications: The protecting groups are removed, and any final modifications are made to obtain the target compound.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylsilyl group, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the trimethylsilyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield silanols, while reduction could produce alcohols.
Scientific Research Applications
(S)-2-(Methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.
Medicine: May serve as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: Used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (S)-2-(Methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)propanoic acid depends on its specific application. In organic synthesis, it may act as a chiral auxiliary or a protecting group. In biological systems, it could interact with enzymes or receptors, influencing their activity through stereospecific interactions.
Comparison with Similar Compounds
Similar Compounds
®-2-(Methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)propanoic acid: The enantiomer of the compound, with different stereochemistry.
2-(Trimethylsilyl)ethanol: A simpler compound with the trimethylsilyl group, used in similar silylation reactions.
N-Boc-amino acids: Compounds with a similar protecting group strategy but without the trimethylsilyl group.
Uniqueness
The uniqueness of (S)-2-(Methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)propanoic acid lies in its combination of a chiral center and a trimethylsilyl group, making it valuable for stereoselective synthesis and functional group transformations.
Properties
IUPAC Name |
(2S)-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4Si/c1-8(9(12)13)11(2)10(14)15-6-7-16(3,4)5/h8H,6-7H2,1-5H3,(H,12,13)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBJFFNEQKQXCD-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)OCC[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C)C(=O)OCC[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
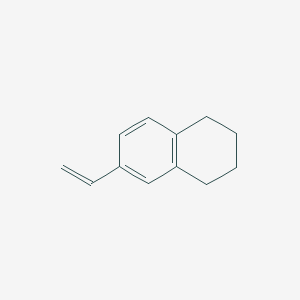
![4-((Benzyloxy)methyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8198040.png)
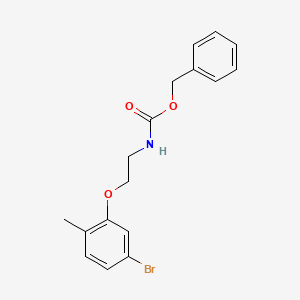
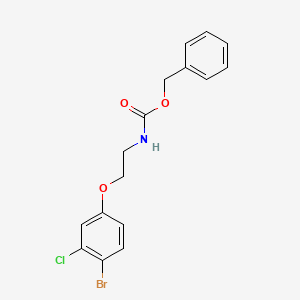
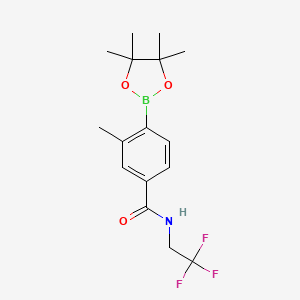
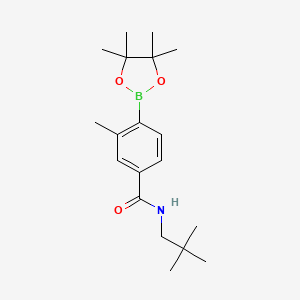
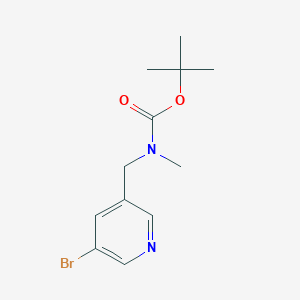
![4-(Benzamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8198091.png)
![4-(Isobutyramidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8198096.png)
